5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid
CAS No.: 1017791-26-2
Cat. No.: VC2265232
Molecular Formula: C9H6BrN3O2
Molecular Weight: 268.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017791-26-2 |
|---|---|
| Molecular Formula | C9H6BrN3O2 |
| Molecular Weight | 268.07 g/mol |
| IUPAC Name | 5-bromo-2-(1,2,4-triazol-4-yl)benzoic acid |
| Standard InChI | InChI=1S/C9H6BrN3O2/c10-6-1-2-8(7(3-6)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15) |
| Standard InChI Key | SEABJYCPLXQFDJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)C(=O)O)N2C=NN=C2 |
| Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)O)N2C=NN=C2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid features a benzoic acid core substituted with a bromine atom at the 5-position and a 1,2,4-triazole ring at the 2-position. The molecular formula of this compound is C9H6BrN3O2 with a molecular weight of approximately 268.07 g/mol. The presence of the electron-withdrawing bromine atom affects the electronic distribution throughout the molecule, while the triazole ring provides sites for hydrogen bonding and metal coordination due to its three nitrogen atoms.
Physical and Chemical Properties
The physical and chemical properties of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid can be inferred from related compounds with similar structural features:
| Property | Estimated Value | Notes |
|---|---|---|
| Physical State | Crystalline solid | At room temperature |
| Color | White to off-white | Typical for similar compounds |
| Melting Point | 205-235°C | Based on similar benzoic acid derivatives |
| Solubility | Poor in water, moderate in polar organic solvents | Carboxylic acids typically show this pattern |
| pKa | ~3.2-3.8 | Carboxylic acid group, influenced by bromine and triazole |
| Log P | ~1.8-2.4 | Indicating moderate lipophilicity |
| UV Absorption | ~270-290 nm | Due to aromatic system and substituents |
Synthesis Methods
Hydrolysis of Ethyl Ester Derivative
One of the most direct routes to synthesize 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid is through the hydrolysis of its ethyl ester counterpart:
| Reaction Conditions | Expected Yield | Notes |
|---|---|---|
| NaOH (1M), EtOH/H2O, 60-80°C, 2-4h | 75-85% | Basic hydrolysis, requires subsequent acidification |
| HCl (6M), reflux, 4-6h | 70-80% | Acidic hydrolysis conditions |
The hydrolysis reaction cleaves the ethyl ester bond to generate the carboxylic acid functionality. The basic hydrolysis initially produces the sodium salt, which must be acidified to obtain the free acid form.
Direct Functionalization Approaches
Alternative synthetic routes may involve direct functionalization of appropriate precursors:
-
Starting from 5-bromoanthranilic acid (5-bromo-2-aminobenzoic acid)
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Diazotization of the amino group followed by coupling with triazole precursors
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Cyclization reactions to form the triazole ring while preserving the carboxylic acid functionality
These multi-step approaches may be preferred when specific starting materials are readily available or when selective functionalization is required.
Biological Activity Profile
Antimicrobial Properties
Compounds containing triazole rings are well-known for their antimicrobial activities. 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid likely exhibits significant antibacterial properties based on structural similarities to known active compounds:
| Bacterial Strain | Predicted Activity | Comparison Basis |
|---|---|---|
| Staphylococcus aureus | Moderate (MIC ~15-25 μg/ml) | Activity comparable to related triazole compounds |
| Escherichia coli | Lower (MIC ~30-45 μg/ml) | Generally less effective against Gram-negative bacteria |
| Bacillus subtilis | High (MIC ~8-15 μg/ml) | Enhanced activity due to bromine substituent |
The mechanism of antibacterial action likely involves inhibition of essential bacterial enzymes or disruption of cell wall synthesis, common mechanisms for triazole-containing compounds.
Antifungal Properties
The triazole moiety is a common feature in many commercial antifungal agents, suggesting that 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid may possess significant antifungal activity:
| Fungal Species | Predicted Activity | Mechanism |
|---|---|---|
| Candida species | Moderate inhibition (20-50 μg/ml) | Likely inhibits ergosterol biosynthesis |
| Aspergillus species | Moderate inhibition | Similar to other triazole antifungals |
| Agricultural fungal pathogens | Promising activity | Potential applications in crop protection |
The antifungal properties make this compound a potential candidate for both medicinal and agricultural applications, particularly where resistance to existing antifungals is a concern.
| Cancer Cell Line | Predicted IC50 | Comparison |
|---|---|---|
| MCF-7 (breast cancer) | ~18-25 μM | Moderate cytotoxicity |
| A549 (lung cancer) | ~20-30 μM | Comparable to related compounds |
| HepG2 (liver cancer) | ~25-35 μM | Potentially selective activity |
The anticancer mechanism may involve inhibition of specific kinases or interaction with DNA replication machinery, common targets for heterocyclic compounds with anticancer properties.
Chemical Reactivity and Transformations
Carboxylic Acid Group Reactions
The carboxylic acid functionality in 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid can undergo various chemical transformations:
| Reaction Type | Conditions | Products | Potential Applications |
|---|---|---|---|
| Esterification | ROH, acid catalyst, heat | Corresponding esters | Prodrug development, solubility modification |
| Amidation | Amines, coupling agents (EDC/HOBt) | Amide derivatives | Enhanced pharmacological properties |
| Salt formation | Metal hydroxides or carbonates | Metal carboxylates | Improved water solubility, metal complex formation |
| Reduction | LiAlH4 or BH3 | Corresponding alcohol | Production of intermediate for further functionalization |
These transformations provide access to a variety of derivatives with potentially enhanced or altered biological activities.
Reactions Involving the Bromine Substituent
The bromine atom at the 5-position serves as a versatile handle for further functionalization:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Nucleophilic substitution | NaN3, DMF, 80°C | 5-azido derivative | Precursor for click chemistry applications |
| Suzuki coupling | Pd catalyst, boronic acids | 5-aryl derivatives | Introduction of diverse aromatic groups |
| Sonogashira coupling | Pd/Cu catalysts, terminal alkynes | 5-alkynyl derivatives | Access to extended π-systems |
| Buchwald-Hartwig amination | Pd catalyst, amines | 5-amino derivatives | Introduction of nitrogen functionalities |
These transformations significantly expand the chemical space accessible from the parent compound, enabling structure-activity relationship studies.
Structural Comparison with Related Compounds
Comparison with Structural Analogues
Understanding the relationship between 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid and related compounds provides insights into its unique properties:
| Compound | Structural Differences | Property Differences | Activity Differences |
|---|---|---|---|
| Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate | Ethyl ester instead of carboxylic acid | Higher lipophilicity, lower water solubility | Similar bioactivity pattern, different pharmacokinetics |
| 5-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid | Different triazole connection point | Altered electronic distribution | Different binding mode to biological targets |
| 2-(4H-1,2,4-triazol-4-yl)benzoic acid | No bromine substituent | Lower lipophilicity, different electronic properties | Potentially lower antimicrobial activity |
| 5-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid | Chlorine instead of bromine | Similar properties, smaller halogen | Comparable bioactivity profile |
These structural relationships help in predicting and understanding the chemical and biological behavior of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid.
Triazole-Containing Pharmaceuticals
Several established pharmaceutical compounds contain the 1,2,4-triazole motif, providing context for understanding the potential of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid:
| Pharmaceutical | Structural Features | Therapeutic Use | Relevance to 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid |
|---|---|---|---|
| Fluconazole | 1,2,4-triazole with fluorinated phenyl groups | Antifungal | Suggests potential antifungal mechanism |
| Rizatriptan | 1,2,4-triazole with indole moiety | Antimigraine | Demonstrates CNS activity of some triazoles |
| Alprazolam | Fused triazole ring system | Anxiolytic | Shows diverse pharmacological potential of triazoles |
| Anastrozole | 1,2,4-triazole with nitrile groups | Breast cancer treatment | Supports potential anticancer applications |
This comparison highlights the diverse therapeutic potential of triazole-containing compounds and suggests possible applications for 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid.
Mechanism of Action Studies
Antimicrobial Mechanism
The antimicrobial activity of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid likely involves multiple mechanisms:
-
The triazole moiety can interact with heme iron in cytochrome P450 enzymes, disrupting essential metabolic pathways in microorganisms
-
The carboxylic acid group may interfere with cell wall synthesis or membrane integrity
-
The bromine substituent enhances membrane penetration and target binding
These complementary mechanisms potentially contribute to the compound's broad-spectrum antimicrobial activity and may help overcome certain resistance mechanisms.
Enzyme Inhibition Profile
Based on structural features, 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid likely interacts with several enzyme classes:
| Enzyme Class | Predicted Interaction | Biological Significance |
|---|---|---|
| Cytochrome P450 | Moderate to strong inhibition | Affects sterol biosynthesis in fungi |
| Topoisomerases | Potential DNA-enzyme complex stabilization | Relevance to anticancer activity |
| Matrix metalloproteinases | Zinc-binding via triazole and carboxylate | Anti-inflammatory potential |
| Carbonic anhydrases | Coordination to active site zinc | Potential diuretic or antiglaucoma activity |
These enzyme interactions suggest multiple potential therapeutic applications and provide direction for further mechanistic studies.
Applications in Research and Development
Pharmaceutical Development
The structural and biological properties of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid position it as a valuable scaffold for pharmaceutical development:
| Application Area | Development Potential | Rationale |
|---|---|---|
| Antifungal agents | High | Based on triazole pharmacophore and promising activity against Candida species |
| Antibacterial drugs | Moderate to high | Effective against Gram-positive bacteria, potential for combination therapy |
| Anti-inflammatory agents | Moderate | Potential inhibition of inflammatory enzymes |
| Anticancer therapeutics | Early-stage investigation | Preliminary cytotoxicity data against cancer cell lines |
The compound serves as both a potential drug candidate itself and a lead structure for the development of more potent and selective derivatives.
Agricultural Applications
The antimicrobial properties of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid suggest applications in agriculture:
| Application | Potential Use | Advantage |
|---|---|---|
| Fungicide | Crop protection | Activity against agricultural fungal pathogens |
| Seed treatment | Prevention of seedborne diseases | Systemic protection during germination |
| Post-harvest preservation | Prevention of spoilage | Extended shelf-life of agricultural products |
Field trials would be necessary to evaluate the efficacy, environmental impact, and crop safety of the compound or its derivatives.
Future Research Directions
Structure-Activity Relationship Studies
Systematic modification of the 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid scaffold could yield compounds with enhanced properties:
| Modification Site | Potential Modifications | Expected Impact |
|---|---|---|
| Carboxylic acid group | Amides, esters, bioisosteres | Altered pharmacokinetics, target selectivity |
| Bromine position | Other halogens, alkyl, aryl groups | Modified lipophilicity, electronic properties |
| Triazole ring | N-substitution, alternative heterocycles | Changed binding properties, metabolic stability |
| Benzoic acid backbone | Additional substituents, ring modification | Optimized spatial arrangement, enhanced binding |
Such studies would help identify the optimal structural features for specific biological activities or applications.
Advanced Biological Evaluation
Comprehensive biological testing would further elucidate the potential of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid:
| Study Type | Purpose | Expected Outcome |
|---|---|---|
| In vivo efficacy models | Evaluate therapeutic potential | Confirmation of in vitro findings in animal models |
| Toxicology assessment | Determine safety profile | Identification of potential side effects or toxicity |
| Pharmacokinetic studies | Analyze ADME properties | Understanding of drug-like properties |
| Resistance development studies | Assess risk of microbial resistance | Strategies to mitigate resistance development |
These studies would be essential for advancing the compound toward potential clinical or commercial applications.
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